Characterization of Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide for Researchers
Characterization of Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound with a benzothiophene core. This structural motif is of significant interest to the pharmaceutical and materials science industries. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules with diverse therapeutic applications. The presence of bromo and fluoro substituents on the benzene ring, along with the methyl ester at the 2-position of the thiophene ring, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the characterization of Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate, offering insights into its synthesis, spectroscopic profile, and physicochemical properties. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and handling characteristics.
Table 1: Physicochemical Properties of Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate
| Property | Value | Source |
| CAS Number | 1954364-08-9 | [1] |
| Molecular Formula | C₁₀H₆BrFO₂S | [1] |
| Molecular Weight | 289.12 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge based on structure |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory safety guidelines |
Synthesis of Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate
A plausible approach would involve the reaction of a suitably substituted 2-halobenzaldehyde or 2-halobenzonitrile with a sulfur-containing reagent, followed by cyclization and subsequent esterification.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
To be developed based on specific literature procedures for closely related analogues. A typical synthesis would involve the following key steps:
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Preparation of the Precursor: Synthesis of a suitable starting material, such as 2,3-difluoro-4-bromobenzaldehyde.
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Condensation Reaction: Reaction of the aldehyde with methyl thioglycolate in the presence of a base to form an intermediate.
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Cyclization: Intramolecular cyclization of the intermediate, often promoted by a dehydrating agent or by heating, to form the benzothiophene ring system.
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Purification: Purification of the final product by techniques such as recrystallization or column chromatography.
The choice of reagents, solvents, and reaction conditions would need to be carefully optimized to achieve a good yield and purity of the desired product.
Spectroscopic Characterization
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecule's framework and functional groups.
Caption: Interrelation of spectroscopic techniques for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR (Proton NMR) Spectroscopy:
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity.
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Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system. The coupling patterns (doublets, triplets, etc.) and coupling constants would be crucial for assigning the specific positions of the protons.
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Methyl Protons: A singlet in the upfield region (typically 3.5-4.0 ppm) corresponding to the three protons of the methyl ester group.
¹³C NMR (Carbon NMR) Spectroscopy:
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
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Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) for the ester carbonyl carbon.
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Aromatic and Thiophene Carbons: A series of signals in the aromatic region (typically 110-150 ppm) for the carbons of the fused ring system. The carbon attached to fluorine would likely show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1710 - 1730 (strong) |
| C=C (Aromatic) | 1450 - 1600 (medium to weak) |
| C-O (Ester) | 1000 - 1300 (strong) |
| C-F | 1000 - 1400 (strong) |
| C-Br | 500 - 600 (medium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
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Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (289.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation Pattern: The fragmentation pattern would provide further structural information. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Potential Applications and Further Research
Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of three distinct functional handles—the bromo group, the fluoro group, and the methyl ester—allows for selective chemical transformations.
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Cross-Coupling Reactions: The bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
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Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this would depend on the specific reaction conditions and the nature of the nucleophile.
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Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, or it can be reduced to an alcohol.
The benzothiophene core is a key feature in several approved drugs, and this compound could be a valuable starting material for the development of new therapeutic agents targeting a variety of diseases. Its utility also extends to the field of materials science, where benzothiophene-based molecules are explored for their electronic and optical properties.
Conclusion
Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a valuable and versatile building block for chemical synthesis. This guide has provided a comprehensive overview of its key characteristics, including its physicochemical properties, a conceptual synthetic approach, and a detailed analysis of its expected spectroscopic profile. A thorough understanding of these features is essential for researchers and scientists who intend to utilize this compound in their work. The multi-functional nature of this molecule opens up numerous possibilities for the creation of novel compounds with potential applications in drug discovery and materials science.
